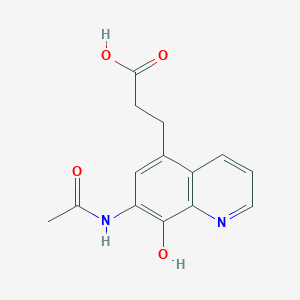

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid

Beschreibung

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetamido group, a hydroxyquinoline moiety, and a propanoic acid side chain

Eigenschaften

Molekularformel |

C14H14N2O4 |

|---|---|

Molekulargewicht |

274.27 g/mol |

IUPAC-Name |

3-(7-acetamido-8-hydroxyquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)16-11-7-9(4-5-12(18)19)10-3-2-6-15-13(10)14(11)20/h2-3,6-7,20H,4-5H2,1H3,(H,16,17)(H,18,19) |

InChI-Schlüssel |

ZMHUFNTXPVMBNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C2=C(C=CC=N2)C(=C1)CCC(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(7-Acetamido-8-hydroxychinolin-5-yl)propansäure umfasst in der Regel mehrere Schritte:

Bildung des Hydroxychinolin-Kerns: Der Hydroxychinolin-Kern kann durch die Skraup-Synthese hergestellt werden, die die Reaktion von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels umfasst.

Einführung der Acetamidogruppe: Die Acetamidogruppe kann durch Acetylierung der Aminogruppe am Hydroxychinolin-Kern unter Verwendung von Essigsäureanhydrid eingeführt werden.

Anbindung der Propansäure-Seitenkette: Der letzte Schritt beinhaltet die Alkylierung des Hydroxychinolin-Kerns mit einem geeigneten Propansäurederivat unter basischen Bedingungen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 3-(7-Acetamido-8-hydroxychinolin-5-yl)propansäure können die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prozessautomatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(7-Acetamido-8-hydroxychinolin-5-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Acetamidogruppe kann zu einem Amin reduziert werden.

Substitution: Die Hydroxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Nucleophile wie Alkoxide oder Thiolate können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(7-Acetamido-8-hydroxychinolin-5-yl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Hydroxychinolin-Rest kann Metallionen chelatieren, was eine Rolle bei seiner biologischen Aktivität spielen kann. Darüber hinaus kann die Acetamidogruppe Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, was ihre Bindungsaffinität und Spezifität beeinflusst.

Wirkmechanismus

The mechanism of action of 3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the acetamido group can form hydrogen bonds with biological macromolecules, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(8-Hydroxychinolin-5-yl)propansäure: Fehlt die Acetamidogruppe, was ihre biologische Aktivität beeinflussen kann.

2-Amino-3-(8-hydroxychinolin-5-yl)propansäure: Enthält eine Aminogruppe anstelle einer Acetamidogruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

Einzigartigkeit

3-(7-Acetamido-8-hydroxychinolin-5-yl)propansäure ist aufgrund des Vorhandenseins sowohl der Acetamido- als auch der Hydroxychinolin-Gruppe einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen ermöglicht vielseitige Anwendungen in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 248.25 g/mol. The compound features a quinoline ring system, which is often associated with various biological activities, including antimicrobial, anticancer, and antiviral effects.

Anticancer Activity

Recent studies have indicated that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15.2 | Induction of apoptosis |

| This compound | MCF-7 | 12.5 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of caspase cascades.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. For example, studies have reported that derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 18 | 64 |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Antiviral Activity

Research has highlighted the antiviral potential of quinoline derivatives in combating viral infections. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells.

In a recent study examining various quinoline derivatives, it was found that certain modifications enhanced their antiviral efficacy against viruses such as H5N1 and even SARS-CoV-2, suggesting a potential role for this compound in antiviral therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing ROS production.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or viral replication.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized various derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines.

- Structure-Activity Relationship : Research has demonstrated that modifications on the quinoline ring significantly influence biological activity, highlighting the importance of structure in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.